1-(1,2,3-thiadiazole-4-carbonyl)piperidine
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Overview
Description
1-(1,2,3-thiadiazole-4-carbonyl)piperidine is a heterocyclic compound that features a thiadiazole ring fused with a piperidine moiety. The thiadiazole ring is known for its versatile biological activities, making this compound of significant interest in medicinal chemistry and pharmacology .
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have a broad spectrum of biological activities . They have been found to interact with various biological targets, including enzymes and receptors, contributing to their diverse therapeutic effects .
Mode of Action
For instance, some 1,3,4-thiadiazole derivatives can interfere with processes related to DNA replication . The bioactive properties of these compounds are often attributed to the presence of the N–C–S moiety and the strong aromaticity of the thiadiazole ring .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to influence a variety of biochemical pathways due to their broad biological activities . For example, some 1,3,4-thiadiazole derivatives have been shown to display anti-diabetic activities by transactivation of PPAR-ϒ and reduce the glucose level in blood .
Result of Action
1,3,4-thiadiazole derivatives have been associated with a wide range of biological activities, including antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activator activities . The specific effects would depend on the compound’s targets and mode of action.
Biochemical Analysis
Biochemical Properties
1-(1,2,3-Thiadiazole-4-carbonyl)piperidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to exhibit inhibitory effects on certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death depending on the cellular context . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under various experimental conditions, making it suitable for long-term studies . Over time, this compound has been observed to maintain its biochemical activity, although some degradation may occur under extreme conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolic intermediates . For instance, this compound has been shown to inhibit the activity of enzymes involved in fatty acid metabolism, thereby affecting lipid homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its intracellular targets . Additionally, this compound can bind to plasma proteins, which may influence its distribution and bioavailability in vivo .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . This localization allows this compound to interact with its specific molecular targets and exert its biochemical effects .
Preparation Methods
The synthesis of 1-(1,2,3-thiadiazole-4-carbonyl)piperidine typically involves the reaction of piperidine with a thiadiazole derivative under specific conditions. One common method includes the use of phenylthiosemicarbazide and methoxy cinnamic acid in the presence of phosphorus oxychloride . Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
1-(1,2,3-thiadiazole-4-carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,2,3-thiadiazole-4-carbonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: Used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
1-(1,2,3-thiadiazole-4-carbonyl)piperidine can be compared with other similar compounds, such as:
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents and biological activities.
Piperidine derivatives: Compounds like piperine and other piperidine-based molecules exhibit different pharmacological properties. The uniqueness of this compound lies in its combined structural features, which contribute to its broad spectrum of biological activities.
Properties
IUPAC Name |
piperidin-1-yl(thiadiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c12-8(7-6-13-10-9-7)11-4-2-1-3-5-11/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVRZTVYSFQQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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